molecular formula C18H21NO5 B1401647 1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester CAS No. 1427469-78-0

1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester

Cat. No.: B1401647
CAS No.: 1427469-78-0
M. Wt: 331.4 g/mol
InChI Key: KJDXUJZOCZHBDN-UHFFFAOYSA-N
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Description

1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a sophisticated pyrrole-carboxylic acid hybrid compound designed for advanced chemical and pharmaceutical research. It features a multifunctional molecular structure combining a pyrrole ring with a substituted phenyl group, presenting researchers with a versatile building block for synthetic chemistry programs. The molecule contains a tert-butyl ester, which serves as a common protecting group for carboxylic acids, allowing for greater solubility and selective deprotection in multi-step synthetic sequences. The presence of multiple functional groups, including the carboxylic acid and phenolic hydroxyl on the phenyl ring, makes it a valuable intermediate for constructing more complex molecular architectures through further derivatization, such as amide coupling or esterification reactions. While specific bioactivity data for this precise molecule is not readily available, pyrrole derivatives are of significant interest in medicinal chemistry and materials science. Structurally related pyrrole carboxylic acids are frequently explored in drug discovery . Furthermore, analogous chemical scaffolds based on carboxylic acid-functionalized heterocycles have been investigated as key intermediates in the development of potent receptor antagonists, highlighting the value of such structures in probing biological systems . This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[2,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-1-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10-8-13(17(23)24-18(3,4)5)11(2)19(10)12-6-7-15(20)14(9-12)16(21)22/h6-9,20H,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDXUJZOCZHBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C15H17NO4\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4

It features a pyrrole ring substituted with carboxylic acid and hydroxy groups, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including esterification and cyclization processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related pyrrole derivatives against various pathogens. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Pathogen Activity Observed
Staphylococcus aureusEffective
Acinetobacter baumanniiModerate activity
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaLimited activity
Clostridioides difficileModerate activity
Candida aurisEffective

The structure-activity relationship (SAR) studies suggest that the presence of both carboxylic and hydroxy groups enhances antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. A549 human lung cancer cells were used to assess cytotoxicity, revealing that certain derivatives exhibited significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Screening : A study involving a library of pyrrole derivatives demonstrated that compounds similar to this compound showed varied efficacy against multidrug-resistant strains. The broth microdilution method was employed, revealing structure-dependent activity .
  • Cytotoxicity Assays : In another study focusing on cancer cell lines, the compound was tested against several types of cancer cells, showing promising results in inhibiting cell growth. The findings support further investigation into its mechanisms of action and potential clinical applications .

Research Findings

Research has demonstrated that modifications to the pyrrole structure can significantly impact biological activity. For instance, introducing different substituents on the aromatic ring can enhance or diminish antimicrobial properties. The following table summarizes key findings from recent studies:

Modification Effect on Activity
Hydroxyl Group AdditionIncreased antimicrobial activity
Methyl Group SubstitutionEnhanced anticancer properties
Carboxylic Acid PresenceEssential for bioactivity

Comparison with Similar Compounds

1-{[(tert-Butoxy)carbonyl]amino}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Structural Features: Shares the 2,5-dimethylpyrrole core and tert-butyl ester but replaces the 3-carboxy-4-hydroxyphenyl group with a tert-butoxycarbonylamino moiety.
  • Functional Implications: The amino-protecting group (Boc) may enhance stability in peptide synthesis, whereas the phenyl substituent in the target compound could enable π-π interactions in drug design .

1-[1-(Ethoxycarbonyl)piperidin-4-yl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • Structural Features : Replaces the phenyl group with an ethoxycarbonyl-piperidine moiety.

Thermal Stability and Degradation

Polymer-Based tert-Butyl Esters (MA20 vs. A20)

  • Thermal Cleavage :
    • MA20 (tert-butyl methacrylate-based polymer) : Degrades via oxidative pathways (activation energy: 125 kJ/mol).
    • A20 (tert-butyl acrylate-based polymer) : Releases isobutylene and forms cyclic anhydrides (activation energy: 116 kJ/mol) .
  • Comparison to Target Compound : The tert-butyl ester in the target compound may exhibit similar thermal cleavage behavior, releasing isobutylene under heat. The presence of the aromatic phenyl group could stabilize the molecule against oxidative degradation compared to MA20 .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Hazards: Classified as skin/eye irritant and respiratory toxicant. Requires ventilation and protective equipment . 2.3.2 cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester
  • Handling : Requires precautions against inhalation and skin contact, similar to other tert-butyl esters .

  • Inference for Target Compound : Likely shares comparable hazards due to the reactive tert-butyl ester and aromatic substituents.

Preparation Methods

Bromination and Ring-Closure Reaction

A common approach starts with bromination of propionaldehyde to yield 2-bromopropionaldehyde under mild temperature (0–50 °C) using an aprotic solvent such as toluene, dichloromethane, or dimethylformamide. This intermediate then undergoes a ring-closure reaction with methyl or tert-butyl acetoacetate and ammonia or ammonium hydroxide to form the substituted pyrrole core.

Typical reaction conditions:

Step Reagents Conditions Notes
Bromination Propionaldehyde + Bromine 0–50 °C, aprotic solvent Temperature control critical
Ring-closure 2-Bromopropionaldehyde + Acetoacetate + Ammonia 0–50 °C, alkaline conditions Forms 2,5-dimethyl pyrrole ester

This method avoids environmentally harmful reagents like sodium nitrite and zinc, improving industrial scalability and reducing pollution.

Use of tert-Butyl Acetoacetate and In Situ Hydrolysis

The synthesis can utilize tert-butyl acetoacetate as a starting material, which upon condensation with 2-bromoketones and amines forms tert-butyl esters of pyrrole-3-carboxylic acids. A notable advancement is the one-step continuous flow synthesis where the hydrogen bromide generated during the Hantzsch reaction is exploited to hydrolyze the tert-butyl ester in situ, yielding the free acid in a single microreactor step.

Advantages:

  • Continuous flow process allows rapid reaction times and good yields.
  • In situ hydrolysis simplifies purification by avoiding separate hydrolysis steps.
  • Suitable for various substituted pyrrole derivatives including the target compound.

Multi-Step Synthesis Including Condensation, Decarboxylation, and Esterification

Other synthetic routes involve:

  • Knorr condensation reactions between brominated aldehydes and acetoacetate derivatives
  • Selective hydrolysis and decarboxylation steps to modify ester groups
  • Final esterification to introduce the tert-butyl ester protecting group on the carboxylic acid

These methods provide flexibility in modifying substituents on the pyrrole ring but may involve longer synthetic routes and more complex operations.

Detailed Research Findings and Data

Reaction Yields and Purity

Method Yield (%) Purity Notes Scalability
Bromination + ring-closure (methyl acetoacetate) ~31% (isolated) High purity via crystallization and drying Suitable for scale-up
Continuous flow with tert-butyl ester hydrolysis Good to excellent High purity due to in situ hydrolysis Excellent for industrial flow synthesis
Multi-step condensation and decarboxylation Variable, often moderate Requires careful control to avoid impurities More complex, less economical

Reaction Conditions Summary

Step Temperature (°C) Solvent(s) Time (h) Notes
Bromination 0–50 Aprotic solvents (toluene, DCM, DMF) 3–5 Temperature control critical
Ring-closure condensation 0–50 Aqueous ammonia + organic solvent 10–14 Alkaline conditions preferred
Hydrolysis (in situ) Ambient to 50 Continuous flow microreactor Minutes Utilizes HBr byproduct
Esterification Variable Organic solvents Variable Protects carboxylic acid group

Environmental and Economic Considerations

  • Avoidance of sodium nitrite and zinc reduces environmental pollution.
  • Use of readily available raw materials like methyl acetoacetate and ammonia facilitates cost-effective production.
  • Continuous flow synthesis enhances process safety, reproducibility, and throughput.
  • Hydrolysis of tert-butyl esters in situ minimizes waste and simplifies downstream processing.

Summary Table of Preparation Methods

Preparation Method Key Reagents Major Steps Advantages Disadvantages
Bromination + ring-closure (methyl acetoacetate) Propionaldehyde, bromine, methyl acetoacetate, ammonia Bromination → ring closure → crystallization Mild conditions, available raw materials, scalable Moderate yield, multi-step
Continuous flow synthesis with in situ hydrolysis tert-Butyl acetoacetate, amines, 2-bromoketones Hantzsch reaction → in situ ester hydrolysis Fast, high yield, single-step, industrially viable Requires flow reactor setup
Multi-step condensation and decarboxylation Brominated aldehydes, acetoacetate derivatives Condensation → hydrolysis → decarboxylation → esterification Flexible substitution patterns Longer routes, complex operations

Q & A

Q. What are the optimal synthetic routes for this compound, and how can researchers validate intermediate purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrrole core via palladium-catalyzed cyclization, as described in reductive cyclization methods using formic acid derivatives as CO surrogates .
  • Step 2: Introduction of the tert-butyl ester group via acid-catalyzed esterification (e.g., using Boc anhydride under anhydrous conditions) .
  • Step 3: Functionalization of the phenyl ring with carboxyl and hydroxyl groups via Suzuki-Miyaura coupling, requiring precise control of pH and temperature to avoid ester hydrolysis .
    Validation:
  • Monitor reaction progress using HPLC with UV detection (λ = 254 nm) .
  • Confirm intermediate purity via 1^1H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry (expected [M+H]+^+ ~395 g/mol based on analogous structures) .

Q. How should researchers characterize this compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds. Evidence suggests tert-butyl esters degrade above 100°C .
  • pH Sensitivity: Conduct accelerated stability studies in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor ester hydrolysis via LC-MS, noting increased carboxylic acid peaks (m/z shift ~56 Da) .
  • Light Sensitivity: Store in amber vials under inert gas (N2_2/Ar) to prevent photolytic cleavage of the pyrrole ring .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency in synthesis be resolved?

Methodological Answer: Contradictions often arise from variations in:

  • Catalyst Loading: Optimize palladium (0) catalyst concentrations (e.g., 2–5 mol%) and ligand ratios (e.g., 1:1 PPh3_3/Pd) to balance yield and side reactions .
  • Solvent Systems: Compare polar aprotic solvents (DMF, THF) versus non-polar alternatives (toluene) to assess reaction kinetics. DMF may accelerate cyclization but increase ester hydrolysis risk .
    Resolution Strategy:
  • Design a Design of Experiments (DoE) matrix to isolate variables (temperature, solvent, catalyst).
  • Validate with kinetic profiling using in situ IR spectroscopy to track intermediate formation .

Q. What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolic Prediction: Use in silico tools like EPA DSSTox to model esterase-mediated hydrolysis of the tert-butyl group, generating the active carboxylic acid metabolite .
  • Toxicity Profiling: Apply QSAR models to assess acute toxicity (e.g., LD50_{50} prediction for inhalation/oral exposure) based on structural analogs .
    Experimental Validation:
  • Compare computational results with in vitro hepatocyte assays (e.g., human liver microsomes) to quantify metabolic clearance rates .

Q. How to design an in vivo study to evaluate pharmacokinetic behavior?

Methodological Answer:

  • Dosing: Administer the compound intravenously (1–5 mg/kg) in rodent models to measure bioavailability.
  • Sample Analysis: Use LC-MS/MS to detect the parent compound and metabolites (e.g., hydrolyzed carboxylic acid) in plasma. Expected metabolites should align with in silico predictions .
  • Tissue Distribution: Perform whole-body autoradiography or mass spectrometry imaging to assess accumulation in target organs (e.g., liver, kidneys) .

Contradiction Analysis and Best Practices

Q. How to address conflicting safety classifications in literature?

Example: While some safety data sheets classify the compound as non-hazardous , others note acute toxicity (Category 4 for oral/dermal exposure) . Resolution:

  • Conduct in-house hazard testing per GHS guidelines, including Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos.
  • Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Key Organics, J & W PharmLab) to identify consensus hazards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester
Reactant of Route 2
1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester

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